DL-tryptophyl-DL-tryptophyl-DL-tryptophan
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Overview
Description
H-Trp-Trp-Trp-OH is a tripeptide composed of three tryptophan residues. This compound is known for its antibacterial properties and is used primarily in scientific research . It has a molecular weight of 576.64 g/mol and a chemical formula of C33H32N6O4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Trp-Trp-Trp-OH is synthesized through peptide synthesis techniques, typically involving the coupling of amino acids. The process begins with the protection of the amino group of tryptophan, followed by the activation of the carboxyl group. The protected tryptophan is then coupled with another tryptophan molecule using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This process is repeated to form the tripeptide .
Industrial Production Methods
Industrial production of H-Trp-Trp-Trp-OH involves solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. In SPPS, the peptide is synthesized on a solid resin support, which simplifies purification and increases yield .
Chemical Reactions Analysis
Types of Reactions
H-Trp-Trp-Trp-OH undergoes various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Nitrated or halogenated tryptophan derivatives.
Scientific Research Applications
H-Trp-Trp-Trp-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its antibacterial properties and potential therapeutic applications.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals .
Mechanism of Action
H-Trp-Trp-Trp-OH exerts its antibacterial effects by disrupting bacterial cell membranes. The tripeptide interacts with the lipid bilayer, causing membrane destabilization and increased permeability, leading to cell lysis. The molecular targets include membrane lipids and proteins involved in maintaining membrane integrity .
Comparison with Similar Compounds
Similar Compounds
H-Trp-Trp-OH: A dipeptide with similar antibacterial properties but lower potency.
H-Trp-Arg-OH: A dipeptide known for its role as a peroxisome proliferator-activated receptor (PPAR) agonist.
H-Phe-Trp-OH: A dipeptide with different biological activities, including enzyme inhibition
Uniqueness
H-Trp-Trp-Trp-OH is unique due to its tripeptide structure, which enhances its antibacterial activity compared to dipeptides. The presence of three tryptophan residues increases its hydrophobicity and membrane-disrupting capabilities, making it a potent antibacterial agent .
Properties
IUPAC Name |
2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N6O4/c34-25(13-19-16-35-26-10-4-1-7-22(19)26)31(40)38-29(14-20-17-36-27-11-5-2-8-23(20)27)32(41)39-30(33(42)43)15-21-18-37-28-12-6-3-9-24(21)28/h1-12,16-18,25,29-30,35-37H,13-15,34H2,(H,38,40)(H,39,41)(H,42,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCAKIVDAFTTGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026514 |
Source
|
Record name | DL-tryptophyl-DL-tryptophyl-DL-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001026514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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